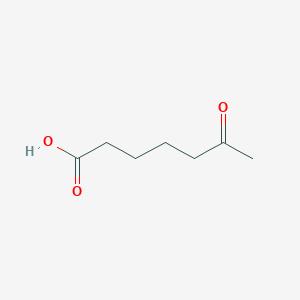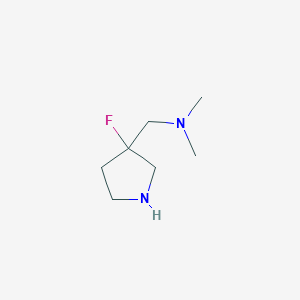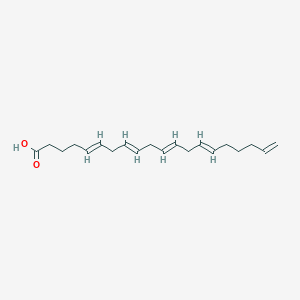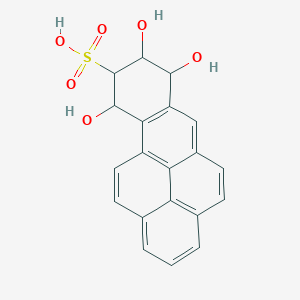
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid, commonly known as THPTS, is a highly potent fluorescent dye that has gained significant attention in scientific research applications. THPTS is widely used as a probe for detecting and measuring metal ions, particularly calcium ions, in biological systems.
Wirkmechanismus
THPTS works by binding to calcium ions, which causes a conformational change in the dye molecule. This conformational change leads to an increase in fluorescence intensity, which can be measured using a fluorometer. The binding of THPTS to calcium ions is reversible, which allows for real-time monitoring of changes in calcium ion concentration in biological systems.
Biochemische Und Physiologische Effekte
THPTS has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-invasive dye that can be used in live cell imaging studies without affecting cell viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of THPTS is its high sensitivity and selectivity for calcium ions. It is a highly reliable and accurate probe for measuring changes in calcium ion concentration in biological systems. THPTS is also compatible with a wide range of experimental conditions and can be used in both in vitro and in vivo studies.
The main limitation of THPTS is its relatively short fluorescence lifetime, which limits its use in certain experimental settings. THPTS is also sensitive to pH changes, which can affect its fluorescence properties. Additionally, THPTS is a relatively expensive dye, which can limit its use in large-scale experiments.
Zukünftige Richtungen
For THPTS research include the development of new probes for other metal ions, including magnesium and zinc. There is also ongoing research into the use of THPTS for studying calcium signaling in disease states, such as cancer and neurodegenerative disorders. Finally, there is a need for the development of new synthesis methods for THPTS that are more efficient and cost-effective.
Synthesemethoden
THPTS can be synthesized through a multi-step process that involves the reaction of benzo(a)pyrene with a sulfonic acid. The synthesis of THPTS is a complex process that requires specialized knowledge and equipment. The purity of the final product is critical, as impurities can affect the properties and performance of the dye.
Wissenschaftliche Forschungsanwendungen
THPTS has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a fluorescent probe for detecting calcium ions in biological systems. Calcium ions play a critical role in many physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. THPTS is a highly sensitive and selective probe for calcium ions, making it an essential tool for studying calcium signaling in cells.
Eigenschaften
CAS-Nummer |
118499-61-9 |
|---|---|
Produktname |
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid |
Molekularformel |
C20H16O6S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
7,8,10-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-9-sulfonic acid |
InChI |
InChI=1S/C20H16O6S/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(19(17)23)27(24,25)26/h1-8,17-23H,(H,24,25,26) |
InChI-Schlüssel |
HUKBLXWCSKZXPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)S(=O)(=O)O)O)C=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)S(=O)(=O)O)O)C=C2 |
Synonyme |
7,8,10-TRIHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE-9-SULPHONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



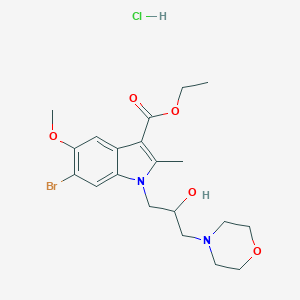
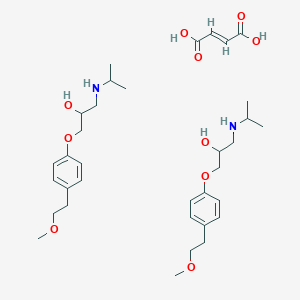


![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)

